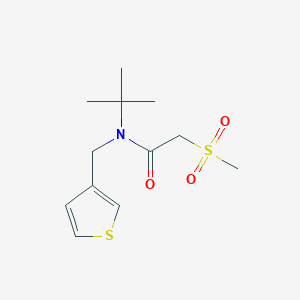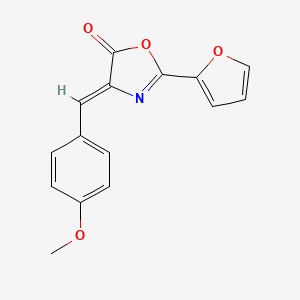![molecular formula C15H18N2O3 B5377354 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as MNAp, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields such as pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of oxidative stress and inflammation. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its stability and ease of synthesis. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine is a stable compound that can be synthesized in large quantities with high purity. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is to further investigate its potential use as a neuroprotective agent in animal models of neurodegenerative diseases. Another direction is to study its potential use as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine and to identify its molecular targets. Finally, the development of more water-soluble derivatives of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine could improve its efficacy in vivo.
Synthesis Methods
The synthesis of 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine involves the reaction of 2-methylpiperidine with 3-(2-nitrophenyl)acrylic acid under controlled conditions. The reaction yields a yellow crystalline solid, which is further purified by recrystallization. The purity of the synthesized 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to have anticancer properties, as it induces apoptosis in cancer cells.
properties
IUPAC Name |
(E)-1-(2-methylpiperidin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-12-6-4-5-11-16(12)15(18)10-9-13-7-2-3-8-14(13)17(19)20/h2-3,7-10,12H,4-6,11H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODCDXITBQPQH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)
![2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)
![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)
![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)